Cas no 2248509-80-8 (4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one)
4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-4-(Dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]hept-5-yl-2-buten-1-one
- (E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one
- 4-(dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one
- Z2722899579
- EN300-26582690
- 2248509-80-8
- 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one
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- Inchi: 1S/C11H18N2O2/c1-12(2)5-3-4-11(14)13-7-10-6-9(13)8-15-10/h3-4,9-10H,5-8H2,1-2H3/b4-3+/t9-,10-/m0/s1
- InChI Key: BQUXNECOURVILP-OHINUGQQSA-N
- SMILES: O1C[C@@H]2C[C@H]1CN2C(/C=C/CN(C)C)=O
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- Density: 1.133±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 374.6±42.0 °C(Predicted)
- pka: 8.34±0.28(Predicted)
4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582690-0.05g |
4-(dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one |
2248509-80-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo2.2.1heptan-5-ylbut-2-en-1-one
Research Briefing on 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-ylbut-2-en-1-one (CAS: 2248509-80-8)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-ylbut-2-en-1-one (CAS: 2248509-80-8). This molecule has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and mechanism of action, positioning it as a promising candidate for drug development.
The compound belongs to the class of bicyclic enones, characterized by a fused oxa-azabicyclo[2.2.1]heptane core. Its stereochemistry, particularly the (1S,4S) configuration, plays a critical role in its biological interactions. Researchers have identified its potential as a modulator of key enzymatic pathways, including those involved in inflammation and neurodegenerative diseases. The presence of the dimethylamino and enone functional groups further enhances its reactivity and binding affinity to biological targets.
Recent synthetic efforts have focused on optimizing the yield and purity of 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-ylbut-2-en-1-one. Advanced techniques such as asymmetric catalysis and microwave-assisted synthesis have been employed to achieve high enantiomeric excess and reduce byproduct formation. These improvements are crucial for scaling up production and ensuring reproducibility in preclinical studies.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific protein-protein interactions, particularly those involving G-protein-coupled receptors (GPCRs). Preliminary data suggest that it exhibits selective inhibition of certain kinase enzymes, which are often implicated in cancer and autoimmune disorders. The compound's ability to cross the blood-brain barrier also makes it a viable candidate for treating central nervous system (CNS) diseases.
Despite these promising findings, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Ongoing research aims to address these gaps by conducting detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. Additionally, structure-activity relationship (SAR) analyses are being performed to identify derivatives with improved potency and reduced off-target effects.
In conclusion, 4-(dimethylamino)-1-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-ylbut-2-en-1-one represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and biological activity underscore its potential as a therapeutic agent. Future studies will likely focus on translational applications, including clinical trials and combinatorial therapies, to fully realize its medical benefits.
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